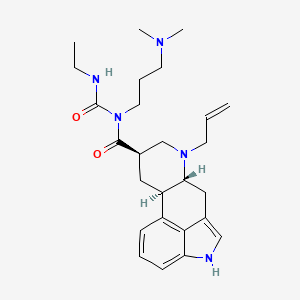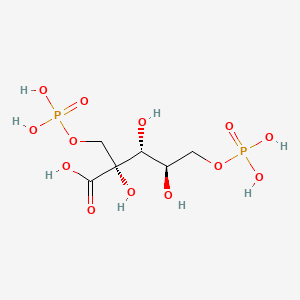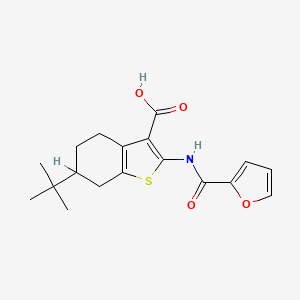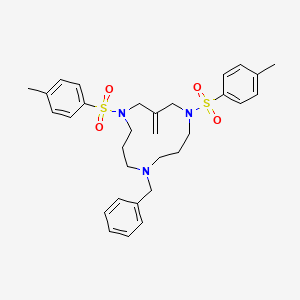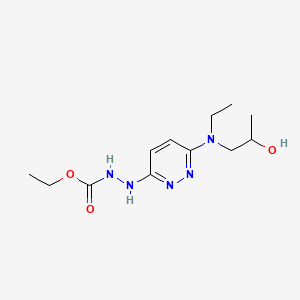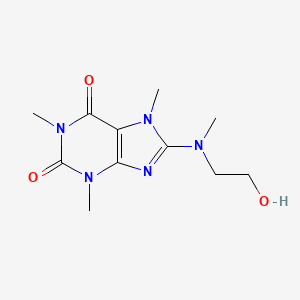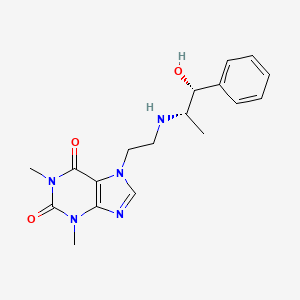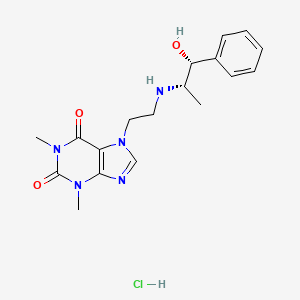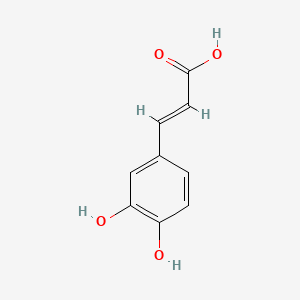![molecular formula C18H24ClN3O2S B1668270 1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea CAS No. 564475-13-4](/img/structure/B1668270.png)
1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea
Übersicht
Beschreibung
CAP-1 is an inhibitor of HIV-1 capsid formation.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Acaricidal Activity : A study has synthesized new N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl) ureas and thioureas, showing acaricidal activity to some extent. This suggests potential applications in pest control (Xie Xian-ye, 2007).
Antiviral Properties : Thiophenoyl-, Furoyl- and Pyrroylureas, including N-(2-Furanoyl)urea, have been shown to exhibit antiviral activity (O'sullivan & Wallis, 1975).
Synthesis of Tetrahydropyrimidinones : 5-Aryl-2-furaldehydes react with ethyl acetoacetate or acetylacetone and (thio)-urea, yielding a series of ethyl 4-(5-aryl-2-furyl)-6-methyl-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylates (Vakhula et al., 2018).
α-Ureidoalkylation Reaction : Research on α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea has led to the synthesis of new glycoluril hydrochlorides, contributing to the expansion of urea derivatives (Gazieva et al., 2009).
Urease Active Site Study : Dinuclear nickel(II) complexes involving the compound have been studied for their relevance to the urease active site, indicating its use in biochemical research (Amase et al., 2005).
Pharmacological Research Tool : The discovery of nonpeptide agonists of the GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, highlights its potential as a pharmacological research tool (Croston et al., 2002).
Synthesis of Pyrimidine-4(3H)-ones : CF3S(O)n-containing enaminones have been used to synthesize 2,5-substituted 4(3H)-pyrimidones, showcasing the compound's role in advanced organic synthesis (Sokolenko et al., 2017).
Preparation of Anticancer Agents : The synthesis of 1-aryl-3-(2-chloroethyl) ureas, potentially derived from this compound, has been explored for their potential as anticancer agents (Gaudreault et al., 1988).
HIV-1 Capsid Assembly Inhibition : A study on the structure of the antiviral assembly inhibitor CAP-1 complex with the HIV-1 CA protein demonstrates the application of this compound in HIV research (Kelly et al., 2007).
Organometallic Chemistry : Preparation and spectroscopic studies of cyclic urea adducts of triphenyl-tin and -lead halides indicate its use in organometallic chemistry and ligand studies (Aitken & Onyszchuk, 1985).
Eigenschaften
CAS-Nummer |
564475-13-4 |
|---|---|
Produktname |
1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea |
Molekularformel |
C18H24ClN3O2S |
Molekulargewicht |
381.9 g/mol |
IUPAC-Name |
1-(3-chloro-4-methylphenyl)-3-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]urea |
InChI |
InChI=1S/C18H24ClN3O2S/c1-13-4-5-14(10-17(13)19)21-18(23)20-8-9-25-12-16-7-6-15(24-16)11-22(2)3/h4-7,10H,8-9,11-12H2,1-3H3,(H2,20,21,23) |
InChI-Schlüssel |
WEYNBWVKOYCCQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCSCC2=CC=C(O2)CN(C)C)Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
564475-13-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CAP-1; CAP 1; CAP1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



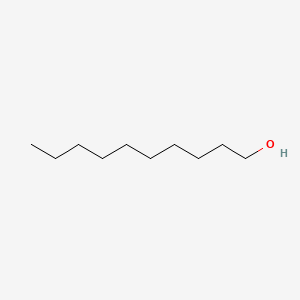
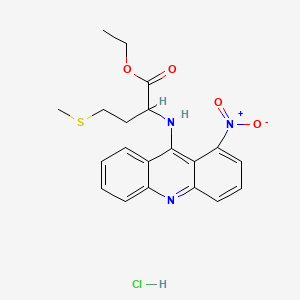
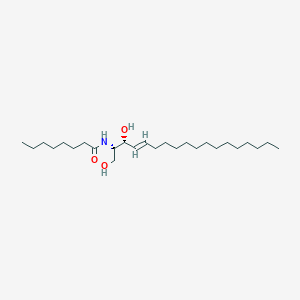
![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)
